2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a member of the imidazo[1,2-a]pyrimidine family, which has been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is not fully understood. However, it is believed to exert its biological activities by binding to specific receptors and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes involved in the development of tumors and inflammation.
Biochemical and Physiological Effects:
2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. This compound has also been shown to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine in lab experiments is its high potency and specificity. This compound has been shown to exhibit its biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine. One of the directions is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination therapy with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
In conclusion, 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a promising chemical compound with potential applications in drug development. Its unique biological activities make it an attractive candidate for further studies and future therapeutic development.
Synthesis Methods
The synthesis of 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with thioacetic acid followed by the reaction with imidazo[1,2-a]pyrimidine. The reaction is carried out under controlled conditions, and the final product is obtained in good yields.
Scientific Research Applications
2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-9-6-10(2)16-13(15-9)19-8-11-7-18-5-3-4-14-12(18)17-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFVUBYSYPRCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine |
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